N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound featuring a triazolopyrimidine core linked to a tetramethylbenzenesulfonamide moiety
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes in biological systems.
Industrial Applications: Potential use in the development of agrochemicals due to its structural similarity to known herbicides and fungicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a cyclization reaction involving 1,2,4-triazole and a suitable pyrimidine precursor under acidic or basic conditions.
Alkylation: The triazolopyrimidine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl linker.
Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDKs and have shown significant cytotoxic activities against various cancer cell lines.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: Known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific structural features that combine the triazolopyrimidine core with a tetramethylbenzenesulfonamide moiety. This combination enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-8-13(2)15(4)17(14(12)3)26(24,25)22-7-5-6-16-9-19-18-20-11-21-23(18)10-16/h8-11,22H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZCRZCCXGPYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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